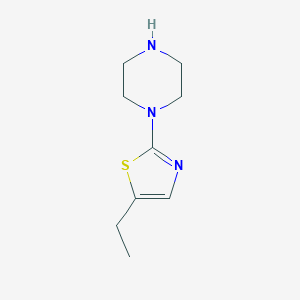

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

Description

Properties

IUPAC Name |

5-ethyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRSDODZNJLINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-43-3 | |

| Record name | 1-(5-ethyl-1,3-thiazol-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 1-(5-ethylthiazol-2-yl)piperazine

This guide provides an in-depth technical analysis of 1-(5-ethylthiazol-2-yl)piperazine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents targeting central nervous system (CNS) receptors and kinase pathways.

Physicochemical Profiling, Synthetic Pathways, and Analytical Validation

Part 1: Physicochemical Characterization

The compound 1-(5-ethylthiazol-2-yl)piperazine represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, metabolic stability of the thiazole ring with the solubility and hydrogen-bonding capability of the piperazine moiety.

1.1 Core Identity & Constants

The following data establishes the baseline identity for stoichiometric calculations and database registration.

| Property | Value | Technical Note |

| IUPAC Name | 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine | Preferred nomenclature for patent filings. |

| Molecular Formula | C₉H₁₅N₃S | Confirmed via elemental composition analysis.[1][2] |

| Molecular Weight | 197.30 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 197.0987 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |

| PubChem CID | 54595657 | Primary database identifier. |

| Predicted LogP | 1.6 ± 0.2 | Indicates moderate lipophilicity; suitable for CNS penetration. |

| TPSA | ~45 Ų | Topological Polar Surface Area; suggests good oral bioavailability. |

1.2 Structural Connectivity (SMILES/InChI)

-

SMILES: CCC1=CN=C(S1)N2CCNCC2

-

InChI Key: CVRSDODZNJLINB-UHFFFAOYSA-N[2]

Part 2: Synthetic Methodologies

To ensure high purity and scalability, the Hantzsch Thiazole Synthesis is the preferred route over Nucleophilic Aromatic Substitution (

2.1 Primary Route: Modified Hantzsch Cyclization

This protocol utilizes a "one-pot" condensation strategy, minimizing isolation steps and maximizing yield.

Reaction Scheme:

-

Precursor A: Piperazine-1-carbothioamide (Generated in situ or purchased).

-

Precursor B: 1-Bromo-2-butanone (Alpha-haloketone source for the ethyl-thiazole core).

-

Conditions: Ethanol reflux, 2-4 hours.

Step-by-Step Protocol:

-

Thiocarboxamide Formation: Dissolve piperazine (1.0 eq) in water/HCl. Add ammonium thiocyanate (1.1 eq) and heat to reflux to form the thiourea derivative.

-

Cyclization: To the thiocarboxamide solution, add 1-bromo-2-butanone (1.0 eq) dropwise over 30 minutes.

-

Reflux: Maintain reflux at 78°C for 3 hours. The reaction is driven by the nucleophilic attack of the sulfur on the alpha-carbon, followed by dehydration.

-

Workup: Cool to room temperature. Neutralize with NaHCO₃ to precipitate the free base.

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (DCM:MeOH 95:5).

2.2 Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

Caption: Modified Hantzsch synthesis pathway converting piperazine to the target thiazole scaffold.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the successful formation of the 1-(5-ethylthiazol-2-yl)piperazine structure.

3.1 Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Thiazole C4-H | 6.80 – 6.90 | Singlet (s) | 1H | Characteristic aromatic thiazole proton. |

| Piperazine CH₂ | 3.30 – 3.50 | Multiplet (m) | 4H | Protons adjacent to the thiazole nitrogen. |

| Piperazine CH₂ | 2.80 – 3.00 | Multiplet (m) | 4H | Protons adjacent to the secondary amine (NH). |

| Ethyl CH₂ | 2.60 – 2.75 | Quartet (q) | 2H | Methylene group of the ethyl chain. |

| Ethyl CH₃ | 1.15 – 1.25 | Triplet (t) | 3H | Methyl terminus of the ethyl chain. |

| Amine NH | ~2.0 (Broad) | Singlet (br s) | 1H | Exchangeable proton (shifts with concentration). |

3.2 Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Base Peak: [M+H]⁺ = 198.1 m/z .

-

Fragmentation Pattern: Loss of the ethyl group ([M-29]⁺) or cleavage of the piperazine ring may be observed at higher collision energies.

Part 4: Applications in Drug Discovery

This molecule serves as a critical intermediate for several therapeutic classes:

-

Kinase Inhibitors: The aminothiazole core mimics the ATP-binding motif in various kinases (e.g., Src, Abl), making this scaffold a starting point for Type I/II kinase inhibitors.

-

GPCR Ligands: The piperazine tail provides a basic center for interaction with Aspartate residues in G-Protein Coupled Receptors (e.g., Dopamine D2, Serotonin 5-HT).

-

ADME Optimization: The ethyl group adds steric bulk and lipophilicity without significantly increasing molecular weight, often used to tune the metabolic half-life of a drug candidate.

References

-

PubChem. (2025).[1][3] 1-(5-ethyl-1,3-thiazol-2-yl)piperazine (CID 54595657).[2] National Library of Medicine. [Link]

-

Das, D., et al. (2016). Thiazole-piperazine hybrids as potential antipsychotic agents: Design, synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Thiazoles: The Hantzsch Hantzsch Thiazole Synthesis. [Link]

Sources

Next-Generation Thiazole Scaffolds: Synthetic Access and Medicinal Utility

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved therapeutics ranging from antineoplastics (Dasatinib, Dabrafenib) to antiretrovirals (Ritonavir).[1] However, the traditional reliance on Hantzsch cyclization often limits the diversity of accessible chemical space, restricting researchers to 2,4-disubstituted patterns.

This technical guide addresses the next generation of thiazole building blocks . We move beyond classical synthesis to explore C-H activation methodologies , fluorinated cores , and fused-ring systems . These novel blocks offer superior physicochemical profiles—specifically modulating lipophilicity (LogP) and metabolic stability—enabling precise scaffold hopping and fragment-based drug discovery (FBDD).

Structural Significance & SAR Logic

The thiazole ring (1,3-thiazole) is not merely a spacer; it is a bioisostere of pyridine and oxazole with distinct electronic vectors.

Bioisosteric Utility

-

Vs. Pyridine: Thiazole mimics the pyridine ring but with lower basicity. The sulfur atom increases lipophilicity (LogP) and aromatic character compared to the oxygen in oxazole.

-

Vs. Phenyl: It serves as a non-classical bioisostere of a phenyl ring, often improving solubility and reducing "flatness" in drug molecules (increasing Fsp3 if coupled with saturation).

The SAR Vector Map

To design novel blocks, one must understand the reactivity profile of the core:

-

C2 Position: Naturally nucleophilic (via lithiation) and acidic. Ideal for installing amines (2-aminothiazoles) or coupling via S_NAr.

-

C4 Position: Typically set during ring construction (Hantzsch).

-

C5 Position: The "frontier" of novelty. Historically difficult to access post-synthesis, but now accessible via Direct C-H Arylation , allowing for late-stage diversification.

Figure 1: Reactivity landscape of the thiazole scaffold. C5 represents the primary opportunity for novel IP generation.

Synthetic Methodologies: Accessing the "Novel"

Standard catalogs are filled with 2-amino-4-phenylthiazoles. To access novel IP, we utilize methodologies that allow for regioselective C5 functionalization and fluorine incorporation .

Beyond the Hantzsch: Direct C-H Arylation

The Hantzsch synthesis (condensing

-

Mechanism: Concerted Metallation-Deprotonation (CMD).

-

Selectivity: C5 > C2. The C5 position is electronically favored for electrophilic palladation, allowing arylation of the thiazole ring without pre-functionalizing the thiazole with a halogen (e.g., using simple thiazole or 4-methylthiazole as the starting material).

-

Advantage: Eliminates the need for unstable organometallic intermediates (organozinc/tin).

Fluorinated Thiazoles

Incorporating fluorine (e.g., 4-CF3 or 5-F) modulates pKa and metabolic stability.

-

4-Trifluoromethylthiazoles: Accessed via condensation of 3-bromo-1,1,1-trifluoroacetone with thioureas. These are critical for increasing lipophilicity without adding steric bulk.

Advanced Experimental Protocol

Protocol: Regioselective C5-Arylation of 2,4-Dimethylthiazole via Pd-Catalyzed C-H Activation. Objective: To synthesize 2,4-dimethyl-5-(4-methoxyphenyl)thiazole, a core motif for novel kinase inhibitors, avoiding halogenation of the thiazole ring.

Materials

-

Substrate: 2,4-Dimethylthiazole (1.0 equiv)

-

Coupling Partner: 4-Bromoanisole (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ (10 mol%) - Critical for electron-rich heterocycles

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMA (Dimethylacetamide), anhydrous

Methodology (Step-by-Step)

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure tube with Pd(OAc)₂ (11 mg, 0.05 mmol), P(t-Bu)₃ (20 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Addition: Add 2,4-Dimethylthiazole (113 mg, 1.0 mmol) and 4-Bromoanisole (224 mg, 1.2 mmol) dissolved in anhydrous DMA (4 mL).

-

Reaction: Seal the tube and heat to 120°C for 16 hours. Note: Vigorous stirring is required due to the heterogeneous nature of the base.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the aryl bromide and the formation of the product mass [M+H]+ = 220.3.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na₂SO₄.[3][4]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C5-arylated product typically elutes after the starting materials.

Validation Criteria:

-

1H NMR: Disappearance of the C5-H singlet (typically ~6.8 ppm in the starting thiazole). Appearance of the para-substituted phenyl pattern.

-

Regioselectivity Check: NOE (Nuclear Overhauser Effect) correlation between the C4-Methyl group and the ortho-protons of the new aryl ring confirms C5 substitution.

Physicochemical Profiling: Thiazole vs. Isosteres[5]

When selecting a building block, quantitative comparison is vital. The table below highlights why a researcher might choose a thiazole over an oxazole or pyridine.

| Property | Thiazole Core | Oxazole Core | Pyridine Core | 4-CF3-Thiazole (Novel) |

| LogP (Lipophilicity) | ~0.44 | ~0.15 | ~0.65 | ~1.30 |

| H-Bond Acceptor | Moderate (N) | Weak (N) | Strong (N) | Weak (N - inductive effect) |

| Aromaticity | High | Moderate | High | High |

| Metabolic Liability | S-Oxidation | Ring Opening | N-Oxidation | Highly Stable |

| Water Solubility | Moderate | High | High | Low |

Insight: The 4-CF3-Thiazole offers a significant lipophilic boost (LogP ~1.3) compared to the parent thiazole, making it ideal for entering hydrophobic pockets in enzymes (e.g., Kinase ATP binding sites) where water desolvation is energetically favorable.

Application Workflow: Scaffold Hopping

How does a medicinal chemist apply this? The following workflow demonstrates the logic of replacing a metabolic liability (e.g., a labile phenyl ring) with a novel thiazole block.

Figure 2: Decision tree for implementing thiazole bioisosteres in Lead Optimization.

References

-

Dasatinib (Sprycel) Approval & Structure: U.S. Food and Drug Administration. Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. [Link]

-

Direct C-H Arylation Mechanism: Roger, J., Pogan, F., & Doucet, H. (2009).[5] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

-

Thiazole vs. Oxazole Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole.[Link]

-

C5-Regioselectivity in Thiazoles: Verrier, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism.[6][7] Beilstein Journal of Organic Chemistry. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]

5-Substituted Thiazole Piperazine Derivatives: A Technical Guide to Rational Design and Synthesis

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structural optimization, synthetic methodology, and therapeutic integration of the 5-substituted thiazole-piperazine scaffold.

Executive Summary: The Privileged Scaffold Status

The thiazole ring, particularly when functionalized at the 5-position, represents a "privileged scaffold" in modern medicinal chemistry. When coupled with a piperazine moiety—a classic "solubilizing tail" that also facilitates target engagement via hydrogen bonding—the resulting hybrid exhibits a high probability of biological activity.

This guide dissects the 5-substituted thiazole piperazine class, a structural motif central to multi-targeted kinase inhibitors (e.g., Dasatinib), antipsychotics, and emerging antimicrobial agents. Unlike the more synthetically accessible 2- or 4-substituted analogs, the 5-substituted core offers a unique vector for filling hydrophobic pockets in ATP-binding sites (Type I/II kinase inhibition) and modulating lipophilicity (

Rational Design & Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on the precise orchestration of three domains: the Thiazole Core, the 5-Position Vector, and the Piperazine Tail.

The Thiazole Core (The Anchor)

The 1,3-thiazole ring serves as a bioisostere of pyridine or imidazole but with distinct electronic properties.

-

S1 Atom: Acts as a weak hydrogen bond acceptor and enhances lipophilicity.

-

N3 Atom: A critical hydrogen bond acceptor (HBA), often interacting with the "hinge region" amino acids (e.g., Met318 in c-Src) in kinase targets.

-

C2 Position: Typically substituted with an amine or amide to provide a hydrogen bond donor (HBD).

The 5-Position Vector (The Specificity Determinant)

Substitution at the 5-position is sterically sensitive. In kinase inhibitors, this vector directs substituents into the "gatekeeper" region or the solvent-exposed front.

-

Small Groups (Cl, F, CH3): Modulate the pKa of the thiazole nitrogen.

-

Amides/Carboxamides (–CONH–): The most prolific linker (e.g., Dasatinib). It creates a rigid hydrogen-bonding network.

-

Direct Arylation: 5-Arylthiazoles extend the pi-system, often stacking with aromatic residues (e.g., Phe/Tyr) in the binding pocket.

The Piperazine Tail (The Pharmacokinetic Modulator)

The piperazine ring is rarely attached directly to the thiazole C5 due to steric clash and electronic deactivation. Instead, it is tethered via a phenyl or alkyl linker.

-

Role: Improves aqueous solubility (lowering

) and prevents rapid metabolic clearance. -

N4-Substitution: The distal nitrogen is the primary site for diversity (alkyl, acyl, sulfonyl groups) to tune permeability and hERG channel avoidance.

Table 1: SAR Logic for 5-Substituted Thiazole Piperazines

| Structural Domain | Modification | Physicochemical Effect | Biological Consequence |

| Thiazole C2 | Amino/Amido group | H-bond Donor | Critical hinge binder (Kinase); Specificity anchor. |

| Thiazole C5 | Carboxamide Linker | Rigidification | Orients the tail towards solvent; locks active conformation. |

| Thiazole C5 | Direct Aryl (Phenyl) | Increases potency; risk of low solubility if unsubstituted. | |

| Piperazine N1 | Linker to Core | Flexibility Control | Determines depth of pocket penetration. |

| Piperazine N4 | Methyl/Ethyl/HE | Basicity Modulation | Solubilizing group; influences lysosomal trapping. |

Synthetic Methodologies

Accessing the 5-position of thiazole requires overcoming the natural electrophilicity of the C5 carbon (in un-substituted thiazoles) or utilizing specific precursors.

Strategy A: The "Convergent Amidation" (Dasatinib-like)

This is the industry-standard route for generating 5-carboxamide derivatives. It relies on constructing the thiazole ester first, then coupling it to a piperazine-containing aniline.

Workflow Visualization (Graphviz):

Caption: Convergent synthesis of 5-carboxamide thiazole piperazine derivatives via amide coupling.

Strategy B: Direct C-H Activation (Advanced)

For 5-aryl derivatives, Palladium-catalyzed C-H activation offers a greener alternative to traditional cross-couplings, avoiding pre-functionalization (e.g., bromination) of the thiazole.

-

Catalyst: Pd(OAc)2

-

Ligand: often ligand-free or PPh3

-

Conditions: 120°C, DMA/DMF.

-

Regioselectivity: Highly selective for C5 due to the acidity of the C5-H bond relative to C4.

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-(4-methylpiperazin-1-yl)phenyl)-2-amino-1,3-thiazole-5-carboxamide

Based on optimized procedures for Src/Abl kinase inhibitors (e.g., J. Med. Chem. 2004).[1][2]

Rationale: This protocol demonstrates the formation of the critical amide bond linking the 5-substituted thiazole core to the piperazine tail.

Reagents:

-

Core: 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid (1.0 eq)

-

Amine: 4-(4-methylpiperazin-1-yl)aniline (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the thiazole carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 10 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the active ester.

-

Addition: Add the piperazine-aniline (1.1 mmol) dissolved in minimal DMF.

-

Reaction: Stir the mixture at RT for 4-6 hours. Monitor by LC-MS (Target mass: M+1).

-

Workup (Self-Validating Step):

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Validation: If a precipitate forms, filter and wash with water (removes unreacted HATU/DIPEA). If no precipitate, extract with EtOAc (3x), wash with 5% LiCl (removes DMF), then brine.

-

-

Purification: Flash column chromatography (DCM:MeOH:NH3, 95:5:0.5). The piperazine tail is polar; basic eluent prevents streaking.

-

Deprotection: Dissolve the intermediate in DCM (2 mL) and add TFA (1 mL). Stir for 1 hour. Evaporate volatiles to yield the TFA salt.

Mechanism of Action: Kinase Signaling

The primary therapeutic application of 5-substituted thiazole piperazines is the inhibition of tyrosine kinases (Src, Abl). The pathway below illustrates the downstream effects of inhibiting these nodes.

Signaling Pathway Visualization (Graphviz):

Caption: Mechanism of Action: Inhibition of Src/Abl kinases blocks downstream Ras/MAPK and PI3K/Akt pro-survival signaling.

Future Outlook & Challenges

-

Selectivity: The "ATP-mimetic" nature of the thiazole core can lead to off-target effects (e.g., inhibition of hERG or unrelated kinases). Future designs focus on "Type II" inhibitors that exploit the inactive conformation of the kinase, utilizing the 5-position substituent to push into the hydrophobic back pocket.

-

Metabolic Stability: The piperazine ring is a hotspot for oxidative metabolism (N-oxidation, ring opening). Deuteration of the piperazine ring or substitution with bridged bicyclic amines (e.g., 2,5-diazabicyclo[2.2.1]heptane) is a growing trend to improve half-life.

-

Covalent Inhibitors: Introduction of acrylamide groups at the 5-position (via the piperazine linker) to target specific cysteines for irreversible inhibition.

References

-

Discovery of Dasatinib (BMS-354825): Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry. Link

-

Parallel Synthesis of Thiazoles: Al-Mughaid, H., et al. (2023).[3][4] "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." International Journal of Molecular Sciences. Link

-

C-H Activation of Thiazoles: You, J., et al. (2013). "Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions." Chemical Communications. Link

-

Thiazole-Piperazine SAR: Das, D., et al. (2016). "Recent advances in thiazole containing compounds as potential biological agents."[1][2][4][5][6] European Journal of Medicinal Chemistry. Link

-

Anticancer Hybrids: Mohamed, D. M., et al. (2024).[2] "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents." RSC Advances. Link

Sources

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Chemical Stability and Degradation Profiling of Ethyl-Thiazole Piperazine Scaffolds

Executive Summary

The ethyl-thiazole piperazine moiety represents a "privileged scaffold" in modern drug discovery, frequently appearing in tyrosine kinase inhibitors (e.g., Dasatinib analogs), antipsychotics (e.g., Lurasidone derivatives), and antimicrobial agents. While this scaffold offers favorable pharmacokinetic properties—balancing lipophilicity (thiazole) with solubility and basicity (piperazine)—it presents distinct stability challenges.

This guide provides a deep-dive technical analysis of the physicochemical stability of this scaffold. It details the mechanistic pathways of degradation, specifically oxidative N-dealkylation and thiazole ring opening, and provides a validated forced degradation protocol designed to isolate and identify these specific impurities.

Part 1: Structural Analysis & Physicochemical Properties

To understand stability, we must first analyze the electronic environment of the core scaffold.

The Piperazine Ring (The Metabolic "Soft Spot")

-

Basicity: The piperazine ring typically introduces two nitrogen centers. The

(distal) nitrogen is usually the most basic ( -

Reactivity: As a secondary or tertiary amine, this ring is highly susceptible to N-oxidation and N-dealkylation . In the presence of radical initiators or CYP450 enzymes, the

-carbon is prone to hydrogen abstraction.

The Thiazole Ring (The Lipophilic Anchor)

-

Aromaticity: The thiazole ring is

-excessive but less electron-rich than imidazole. The sulfur atom acts as a weak electron donor, while the nitrogen acts as an electron sink. -

Ethyl Substitution: An ethyl group attached to the thiazole (commonly at C4 or C5) serves to modulate lipophilicity (

) and steric bulk. However, the benzylic-like position of the ethyl group is a site for potential benzylic oxidation .

The Linker Stability

The stability of the connection between the ethyl-thiazole and the piperazine is governed by the linker type.

-

Alkyl Linker (Ethyl bridge): High hydrolytic stability; susceptible to oxidative dealkylation.

-

Amide/Urea Linker: Susceptible to hydrolytic cleavage under extreme pH, though thiazole-amides are generally robust due to resonance stabilization.

Part 2: Chemical Stability Profile

Oxidative Instability (Critical Risk)

Oxidation is the primary degradation pathway for this scaffold.

-

Piperazine N-Oxidation: Under peroxide stress or aerobic conditions with light, the piperazine nitrogen forms an N-oxide. This is often reversible under reducing conditions but represents a major storage impurity.

-

Thiazole S-Oxidation: While less common than N-oxidation, the thiazole sulfur can oxidize to a sulfoxide or sulfone under harsh conditions (e.g., high concentrations of

or peracids). -

Mechanism:

-

Electrophilic attack of oxygen on the Piperazine N lone pair.

-

Radical abstraction of the

-proton on the ethyl group attached to the thiazole, leading to hydroxy-ethyl or acetyl derivatives.

-

Hydrolytic Stability

The core ethyl-thiazole piperazine skeleton is hydrolytically stable across the physiological pH range (pH 1.2 – 9.0).

-

Risk Factors: If the scaffold is linked via an imine or enamine, hydrolysis is rapid. However, standard alkyl/aryl linkages are resistant to acid/base hydrolysis unless extreme conditions (e.g., 6N HCl, reflux) are applied, which may force thiazole ring opening via imine hydrolysis.

Photostability

Thiazoles can absorb UV light (typically

-

Photo-oxidation of the sulfur.

-

Radical-mediated ring cleavage.

-

Recommendation: Amber glassware is mandatory during solution-phase handling.

Part 3: Metabolic Stability & Biotransformation

In a drug development context, microsomal stability is often the " go/no-go " filter. The ethyl-thiazole piperazine scaffold is a frequent substrate for CYP3A4 and CYP2D6.

Primary Metabolic Pathways

-

N-Dealkylation (Major): CYP enzymes hydroxylate the carbon

to the piperazine nitrogen, leading to carbinolamine intermediates that collapse to release the alkyl chain (cleavage of the ethyl-thiazole from the piperazine). -

Thiazole Epoxidation (Bioactivation): CYP450s can epoxidize the C4-C5 double bond. This epoxide is highly reactive (suicide substrate) and can covalently bind to proteins or open to form a hydroxy-thiazole (tautomerizing to a thiazolone).

-

Piperazine Ring Hydroxylation: Introduction of -OH to the piperazine carbon skeleton.

Visualization: Metabolic & Degradation Pathways

Figure 1: Primary degradation and metabolic pathways for ethyl-thiazole piperazine scaffolds. Blue arrows indicate major pathways; dashed lines indicate stress-condition specific pathways.

Part 4: Forced Degradation Protocols (The "How-To")

Do not rely on generic ICH Q1A protocols. The basicity of piperazine and the lipophilicity of thiazole require a tailored approach to ensure mass balance and solubility.

Experimental Setup

Objective: Target 5-20% degradation. Over-degradation (>20%) produces secondary degradants that complicate analysis.

Step 1: Stock Solution Preparation

-

Solvent: Dissolve compound in Acetonitrile:Water (1:1). Avoid Methanol if possible, as it can react with reactive intermediates (e.g., forming methoxy-adducts).

-

Concentration: 1.0 mg/mL.

Step 2: Stress Conditions [1][2][3]

| Stress Type | Reagent/Condition | Duration | Mechanistic Target |

| Acid Hydrolysis | 1N HCl, 60°C | 2 - 24 hrs | Amide/Ester linkers (if present). Thiazole ring opening (rare). |

| Base Hydrolysis | 1N NaOH, 60°C | 2 - 24 hrs | Hydrolytic cleavage. Note: Piperazine is stable here. |

| Oxidation (Mild) | 0.3% | 1 - 4 hrs | Piperazine N-Oxide (Primary degradant). |

| Oxidation (Harsh) | 3.0% | 2 - 12 hrs | Thiazole S-oxidation; Alkyl chain hydroxylation. |

| Photolysis | 1.2M lux hours (UV/Vis) | ~24 hrs | Thiazole radical degradation. |

| Thermal | 60°C (Solid State) | 7 days | Solid-state stability/polymorph changes. |

Step 3: Quenching (Crucial)

-

Oxidation Quench: Add Methionine or Sodium Thiosulfate immediately after the time point.

-

Why? Piperazine N-oxides can revert to the parent or over-oxidize if the reaction isn't stopped sharply before injection.

-

-

Acid/Base Neutralization: Neutralize to pH 7.0 to prevent peak distortion (fronting) of the basic piperazine during chromatography.

Part 5: Analytical Method Strategy (LC-MS)

Analyzing this scaffold requires handling the basic piperazine moiety (prone to tailing) and the hydrophobic thiazole.

Chromatographic Conditions

-

Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to handle the basic nitrogen at high pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Expert Insight: Running basic compounds at high pH (above their pKa) keeps them uncharged, improving peak shape and retention. If low pH is required for MS sensitivity, use 0.1% Formic Acid but expect tailing unless a charged-surface hybrid (CSH) column is used.

-

-

Mobile Phase B: Acetonitrile.

-

Detection: UV (254 nm for Thiazole) and MS (ESI+).

Mass Spectrometry Interpretation

-

Parent:

-

N-Oxide:

(Characteristic loss of -16 Da or -18 Da in MS/MS). -

Dealkylation: Loss of the ethyl-thiazole chain mass.

-

Thiazole Ring Opening: Look for

Da (hydration) followed by ring fragmentation.

Visualization: Experimental Workflow

Figure 2: Step-by-step forced degradation workflow ensuring sample integrity.

References

-

Metabolic Bioactivation of Thiazoles: Dalvie, D., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity."[4] Chemical Research in Toxicology, 2020.

-

Piperazine Degradation Mechanisms: Nielsen, C. J., et al. "Atmospheric Chemistry of Piperazine: Kinetics and Mechanisms of the Reaction with OH Radicals." The Journal of Physical Chemistry A, 2012.

-

Forced Degradation Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003.

-

Structural Characterization of Piperazine Oxidation: Feng, W., et al. "Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS."[1] Journal of Pharmaceutical and Biomedical Analysis, 2001.

-

Thiazole-Piperazine Hybrid Synthesis & Stability: Mishra, C.B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry, 2017.

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of Thiazole Piperazines

This Application Note is designed for medicinal chemists and process scientists seeking robust, reproducible protocols for coupling thiazole halides with piperazines. This transformation is pivotal in the synthesis of kinase inhibitors and GPCR ligands but is notoriously plagued by catalyst deactivation (sulfur poisoning) and regioselectivity issues.

Executive Summary & Mechanistic Challenges

The thiazole-piperazine motif is a "privileged scaffold" in drug discovery (e.g., Dasatinib analogues). However, standard Buchwald-Hartwig conditions often fail due to the "Heteroatom Interference Effect."

The Core Challenges

-

Catalyst Poisoning: The thiazole sulfur atom acts as a soft Lewis base, coordinating strongly to Pd(II) intermediates. This forms stable, off-cycle "rest states" (Pd-S complexes) that arrest the catalytic turnover.

-

Electronic Deactivation:

-

2-Halothiazoles: Highly reactive toward oxidative addition but prone to hydrodehalogenation (reduction) and scrambling.

-

4/5-Halothiazoles: Electronically distinct; often require more electron-rich ligands to facilitate oxidative addition.

-

-

Piperazine Bidentate Binding: Free piperazines can bridge two palladium centers, causing catalyst aggregation.

Mechanistic Visualization

The diagram below illustrates the standard catalytic cycle versus the specific "Thiazole Trap" that must be avoided.

Figure 1: The catalytic cycle highlighting the off-cycle resting state caused by thiazole sulfur coordination. Bulky ligands are required to destabilize the trap and force the cycle forward.

The Optimization Matrix (Decision Logic)

Do not guess conditions. Use this matrix based on the specific electronics of your thiazole substrate.

Table 1: Ligand & Base Selection Matrix

| Substrate Class | Recommended Ligand | Catalyst Precursor | Base | Solvent | Rationale |

| 2-Halothiazoles (High Reactivity) | RuPhos | RuPhos Pd G3/G4 | NaOtBu | THF or Toluene | RuPhos prevents S-binding via steric bulk; G3 precatalyst ensures rapid initiation before substrate degradation. |

| 4- or 5-Halothiazoles (Lower Reactivity) | BrettPhos or tBuXPhos | BrettPhos Pd G3 | NaOTMS or K3PO4 | 1,4-Dioxane | These positions are less activated. NaOTMS (Silanolate) is milder than alkoxides, preventing ring opening. |

| Base-Sensitive (Esters/Nitriles present) | BrettPhos | Pd(OAc)2 + Ligand | Cs2CO3 | tAmylOH or Dioxane | Carbonate bases require higher T (100°C) but spare sensitive groups. |

| Flow Chemistry | XantPhos | Pd(OAc)2 | DBU (Soluble) | NMP/Dioxane | Homogeneous system prevents clogging; XantPhos is robust at high T. |

Standardized Protocol: The "Gold Standard"

Target: Coupling of 2-bromothiazole with N-Boc-piperazine. System: RuPhos Pd G3 / NaOtBu / THF.[1]

Materials Checklist

-

Aryl Halide: 1.0 equiv (e.g., 2-bromothiazole).

-

Amine: 1.2 equiv (N-Boc-piperazine).[1]

-

Catalyst: 2.0 - 5.0 mol% RuPhos Pd G3 (CAS: 1445085-55-1).

-

Note: Using the G3/G4 precatalyst is critical. It contains the ligand pre-bound in a 1:1 ratio and activates strictly upon base addition, eliminating the "induction period" where thiazoles often poison naked Pd.

-

-

Base: 1.5 equiv NaOtBu (Sodium tert-butoxide).

-

Quality Check: Must be a white powder. Yellow/brown solid indicates hydrolysis (NaOH) and will fail.

-

-

Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Procedure

-

Vessel Prep: Oven-dry a 20 mL reaction vial (or Schlenk tube) containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

-

Solids Addition: Charge the vial with:

-

Degassing (The "Self-Validating" Step):

-

Seal the vial with a septum cap.[1]

-

Evacuate and backfill with Argon 3 times.

-

Validation: If the catalyst turns black immediately upon solvent addition, oxygen was present. The solution should be a pale orange/yellow.

-

-

Solvent Addition: Inject anhydrous THF via syringe.

-

Reaction:

-

Place in a pre-heated block at 60°C (for 2-thiazole) or 80-100°C (for 4/5-thiazole).

-

Stir vigorously (1000 rpm). The heterogeneous base must be suspended.

-

-

Monitoring: Check by LC-MS at 1 hour.

-

Workup:

-

Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for piperazines).

-

Troubleshooting & Advanced Modification

Use this logic flow to rescue failed reactions.

Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on crude LC-MS analysis.

Specific "Thiazole" Tips

-

The "NaOTMS" Trick: For 4- and 5-bromothiazoles, Sodium Trimethylsilanolate (NaOTMS) often outperforms NaOtBu. It acts as a soluble source of "anhydrous hydroxide" equivalent and is less aggressive toward the thiazole ring.

-

Scavenging Pd: Piperazines love to hold onto Palladium. Post-reaction, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with 10% aqueous cysteine solution to remove residual Pd, which can be toxic and interfere with biological assays.

References

-

RuPhos/BrettPhos Scope: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[6] Chemical Science, 2011.[6] Link

-

G3 Precatalyst Activation: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Science, 2013. Link

-

Thiazole/Heterocycle Coupling: Ikawa, T., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of Organic Chemistry, 2017. Link

-

NaOTMS Utility: Denmark, S. E., et al. "Silanolates as Bases in Palladium-Catalyzed Cross-Coupling." Nature Chemistry, 2010. Link

-

General Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

Sources

Thiazole-piperazine building blocks for DNA encoded libraries

Application Note: High-Fidelity Incorporation of Thiazole-Piperazine Scaffolds in DNA Encoded Libraries

Executive Summary & Strategic Rationale

The integration of thiazole-piperazine motifs into DNA Encoded Libraries (DEL) represents a high-value strategy for accessing privileged chemical space. This specific scaffold combination addresses two persistent challenges in DEL synthesis: aqueous solubility and geometric rigidity .

-

The Thiazole Advantage: Thiazoles are bioisosteres of pyridines and exist in numerous FDA-approved kinase inhibitors (e.g., Dasatinib). They offer specific hydrogen-bonding vectors and aromatic pi-stacking capabilities while maintaining a lower lipophilicity profile than phenyl rings.

-

The Piperazine Advantage: In the context of DEL, piperazines serve as superior linkers. Their sp3 character disrupts planarity (improving solubility of the DNA-conjugate), while their secondary amines provide a reactive handle for diversity inputs via reductive amination, sulfonylation, or SNAr.

This guide details the protocols for installing these scaffolds using "On-DNA" chemistry, prioritizing reaction fidelity and DNA integrity.

Design Considerations & Building Block Selection

When selecting thiazole-piperazine building blocks (BBs) for DEL, researchers must choose between Stepwise Assembly and Pre-functionalized Linkers .

Critical Selection Criteria (Table 1)

| Feature | 2-Chloro-4-carboxythiazole (Stepwise) | Fmoc-Piperazine-Thiazole-COOH (Pre-formed) |

| Primary Reaction | Amide coupling (Headpiece) | Amide coupling (Headpiece) |

| Diversity Point | C2-position (via SNAr) | N-terminus of Piperazine |

| DNA Safety | High (Mild conditions) | High (Standard deprotection) |

| Cost | Low (Commodity chemicals) | Moderate (Custom synthesis often required) |

| Solubility Impact | Moderate | High (Immediate solubilization) |

Experimental Protocols

Protocol A: Stepwise Assembly (The SNAr Route)

This protocol couples a chlorothiazole core to the DNA headpiece, followed by nucleophilic displacement with a piperazine derivative.

Materials:

-

DNA Headpiece (Amine-terminated, 1 mM in water)

-

2-Chloro-1,3-thiazole-4-carboxylic acid (200 mM in DMA)

-

DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)[1]

-

Borate Buffer (250 mM, pH 9.4)

-

Piperazine monomer (200 mM in DMA)

Workflow Diagram (Graphviz):

Caption: Stepwise assembly of the scaffold using amide coupling followed by Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Procedure:

-

Scaffold Attachment (Amide Coupling):

-

To 10 µL of DNA-Headpiece (1 mM in H2O), add 5 µL of Borate Buffer (250 mM, pH 9.4).

-

Add 20 equivalents of 2-Chloro-1,3-thiazole-4-carboxylic acid (from 200 mM stock in DMA).

-

Add 20 equivalents of DMT-MM (freshly prepared 200 mM stock in H2O).

-

Note: DMT-MM is preferred over EDC/HOAt for this substrate as it prevents potential side reactions with the thiazole nitrogen and maintains high efficiency in aqueous mixtures.

-

Incubate at 25°C for 4 hours.

-

Purification: Ethanol precipitation (3 volumes cold EtOH, 0.1 volume 3M NaOAc pH 5.2).

-

-

Diversity Introduction (SNAr):

-

Resuspend the DNA pellet in 20 µL Borate Buffer (250 mM, pH 9.4).

-

Add 50 equivalents of the Piperazine building block (in DMA or DMSO).

-

Critical Control: Ensure final organic solvent concentration does not exceed 40% to prevent DNA precipitation during heating.

-

Incubate at 80°C for 16 hours .

-

Validation: Thiazoles are less activated than triazines; the elevated temperature is necessary. The pH 9.4 buffer ensures the piperazine remains nucleophilic (unprotonated) without damaging DNA (DNA is stable at pH < 12).

-

Protocol B: Fmoc-Linker Strategy

This protocol uses a pre-synthesized Thiazole-Piperazine block, useful when the exact geometry is fixed and the diversity is intended for the piperazine's distal nitrogen.

Workflow Diagram (Graphviz):

Caption: Pre-functionalized linker strategy utilizing orthogonal Fmoc protection.

Step-by-Step Procedure:

-

Coupling:

-

Follow the DMT-MM conditions from Protocol A, using Fmoc-Piperazinyl-Thiazole-COOH .

-

-

Fmoc Deprotection (On-DNA):

-

Resuspend DNA in 100 mM piperidine (in H2O).

-

Incubate at 25°C for 30 minutes.

-

Safety Check: Piperidine is widely accepted in DEL synthesis for Fmoc removal; it does not cause depurination under these mild conditions.

-

Purification: Perform ethanol precipitation immediately to remove the dibenzofulvene byproduct.

-

-

Functionalization (Example: Reductive Amination):

-

Resuspend DNA in 100 mM Borate buffer (pH 8.0).

-

Add 40 eq. Aldehyde (in DMA) and 40 eq. NaBH3CN (in H2O).

-

Incubate at 25°C for 2 hours.

-

Quality Control & Validation

LC-MS Analysis Parameters: To validate the synthesis, analyze a pilot sample (50 pmol) via LC-MS.

-

Column: C18 Oligonucleotide Column (e.g., XBridge C18).

-

Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol) + 8 mM TEA in H2O.

-

Mobile Phase B: Methanol.

-

Gradient: 5% to 40% B over 10 minutes.

-

Deconvolution: Use MaxEnt1 or equivalent software to determine the mass of the DNA conjugate.

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Low Conversion (Step 1) | Hydrolysis of DMT-MM | Prepare DMT-MM immediately before use; do not store in solution. |

| DNA Degradation (Step 2) | pH too low (< 5) or too high (> 12) | Re-check Borate buffer pH; Ensure no acidic TFA traces from off-DNA synthesis remain on BBs. |

| Incomplete SNAr | Steric hindrance on Piperazine | Increase temperature to 90°C or extend time to 24h. |

References

-

Use of DMT-MM for On-DNA Amide Coupling

-

SNAr Reaction Conditions on DNA

-

Thiazole-Piperazine Physicochemical Properties

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI, 2023.

-

[Link]

-

General DEL Chemistry Compatibility

Sources

- 1. DMTMM - Wikipedia [en.wikipedia.org]

- 2. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]

Application Notes and Protocols for the N-Alkylation of Thiazolyl Piperazines

Abstract

The thiazolyl piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The functionalization of the piperazine nitrogen atom via N-alkylation is a critical step in the synthesis of these molecules, allowing for the introduction of diverse substituents to modulate biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of thiazolyl piperazines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind three core protocols—Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination—offering detailed, step-by-step procedures, troubleshooting insights, and methods for purification and characterization.

Introduction: The Scientific Imperative

The piperazine ring is a cornerstone heterocycle in drug discovery, prized for its ability to engage in multiple biological interactions and improve the physicochemical properties of drug candidates.[3][4] When coupled with a thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—the resulting scaffold exhibits a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5]

The N-alkylation of the piperazine core is the most common and effective strategy for molecular diversification. The choice of alkylating method is paramount and depends on several factors: the nature of the alkyl group to be introduced (simple alkyl, aryl, heteroaryl), the stability of the starting materials, and the desired scale of the reaction. This document serves as a practical guide to navigate these choices with scientific rigor.

Mechanistic Considerations & Strategic Choices

The N-alkylation of a thiazolyl piperazine hinges on the nucleophilicity of the secondary amine on the piperazine ring. The presence of the thiazole ring, an electron-withdrawing heterocycle, can subtly decrease the basicity and nucleophilicity of the adjacent piperazine nitrogen compared to an unsubstituted piperazine. However, for most synthetic purposes, this effect is minor, and the secondary amine remains a potent nucleophile.

A primary challenge in the N-alkylation of any piperazine is achieving mono-alkylation. Due to the presence of two reactive nitrogen atoms (in the parent piperazine), di-alkylation is a common side reaction. This is typically circumvented by using a starting material where one nitrogen is already substituted (e.g., with the thiazole group) and the other is a secondary amine. If starting from piperazine itself to first attach the thiazole ring, a protecting group strategy is often essential.[3] The tert-butoxycarbonyl (Boc) group is a widely used protecting group that deactivates one nitrogen, allowing for selective alkylation on the other, followed by a straightforward deprotection step.[3][6]

Below is a decision workflow for selecting the appropriate N-alkylation protocol.

Caption: Decision workflow for selecting the appropriate N-alkylation protocol.

Core Synthetic Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This is the most classical SN2 approach for forming C-N bonds, suitable for introducing primary and secondary alkyl groups. The reaction involves the nucleophilic attack of the piperazine nitrogen on an electrophilic alkyl halide.

Causality & Expertise:

-

Base: A mild to moderate base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine.[7]

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, accelerating the SN2 reaction.[3]

-

Controlling Di-alkylation: While the thiazolyl piperazine substrate already has one nitrogen substituted, over-alkylation can still occur if the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt. This is generally disfavored but can be minimized by using a modest excess of the amine, avoiding high temperatures, and monitoring the reaction closely.

Caption: Simplified mechanism of Direct N-Alkylation.

Experimental Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the thiazolyl piperazine starting material (1.0 equiv).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Add a suitable solvent, such as acetonitrile or DMF (approx. 0.1 M concentration).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 equiv) dropwise.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for purification.

Protocol 2: Reductive Amination

This powerful and versatile method is ideal for introducing a wide variety of alkyl groups, especially those derived from aldehydes and ketones. It proceeds in two stages: the formation of an intermediate iminium ion followed by its in-situ reduction.[3]

Causality & Expertise:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[6] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally less toxic and highly effective.[3]

-

Solvent: Chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are commonly used. They are effective at solubilizing the reactants and are inert to the reaction conditions.

-

Acid Catalyst: Sometimes, a catalytic amount of acetic acid is added to facilitate the formation of the iminium ion, particularly when using less reactive ketones.

Caption: Key steps in the Reductive Amination pathway.

Experimental Procedure:

-

Dissolve the thiazolyl piperazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in dichloroethane (DCE) in a round-bottom flask.

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl groups, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method. It allows for the formation of C(aryl)-N bonds under relatively mild conditions, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution.[8]

Causality & Expertise:

-

Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand. The ligand is critical; bulky, electron-rich ligands (e.g., XantPhos, RuPhos) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8] Using a pre-formed catalyst complex can also improve reproducibility.

-

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.[8]

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Caption: A simplified view of the palladium catalytic cycle in Buchwald-Hartwig amination.

Experimental Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), thiazolyl piperazine (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

-

In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).

-

Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

-

Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude product.

Data Presentation: Comparative Analysis

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of piperazine derivatives, providing a baseline for what to expect when working with thiazolyl piperazine substrates.

| Method | Alkylating Agent | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | References |

| Direct Alkylation | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 4-8 | 75-95 | [3][7] |

| Direct Alkylation | Ethyl Iodide | Et₃N | DMF | 60 | 6-12 | 70-90 | [3] |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 2-12 | 80-98 | [3][9] |

| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 4-16 | 75-95 | [6] |

| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃ / XantPhos, NaOt-Bu | Toluene | 100 | 2-6 | 85-99 | [8][10] |

| Buchwald-Hartwig | 2-Chloropyridine | Pd(OAc)₂ / RuPhos, Cs₂CO₃ | Dioxane | 110 | 8-24 | 70-90 | [8][11] |

| Microwave-Assisted | Various | Varies | Varies | 100-150 | 0.2-1 | 80-95 | [12][13][14] |

Note: Yields and reaction times are highly substrate-dependent and optimization may be required.

Purification and Characterization

Purification

Purification of the final N-alkylated thiazolyl piperazine is most commonly achieved by flash column chromatography on silica gel.[15]

-

Eluent System: A typical eluent system consists of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution is often effective. For more polar products, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase may be necessary.

-

Tailing: The basic nitrogen atoms of the piperazine ring can cause tailing of the product spot on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.[15]

Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[16][17]

-

¹H NMR: Expect to see characteristic signals for the protons on the newly introduced alkyl group. The piperazine protons typically appear as a set of multiplets in the 2.5-4.0 ppm range. The disappearance of the N-H proton signal (which is often broad or may not be seen) is a key indicator of a successful reaction.

-

¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group and a shift in the signals of the piperazine carbons adjacent to the nitrogen will confirm the structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate molecular weight. LC-MS is an invaluable tool for monitoring the reaction progress.[16]

Safety and Handling

-

Alkylating Agents: Many alkylating agents (e.g., alkyl halides) are toxic, mutagenic, and/or carcinogenic. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of fine powders.

-

Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Use anhydrous and degassed solvents where required, especially for the Buchwald-Hartwig amination. Handle all organic solvents in a well-ventilated area.

Conclusion

The N-alkylation of thiazolyl piperazines is a fundamental and versatile transformation in the synthesis of pharmaceutically relevant molecules. By understanding the mechanistic principles behind direct alkylation, reductive amination, and Buchwald-Hartwig amination, researchers can strategically select the optimal method for their specific synthetic target. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis, purification, and characterization of this important class of compounds.

References

-

ResearchGate. (n.d.). Comparative synthetic platforms for mono-N-alkylation of piperazine... Retrieved February 19, 2026, from [Link]

-

Ten, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 19, 2026, from [Link]

-

SSRN. (2022, December 29). Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.

-

Pittelkow, T., & Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved February 19, 2026, from [Link]

-

Rayala, R., et al. (2025, October 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ResearchGate. Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 19, 2026, from [Link]

-

Wiley Online Library. (2022, October 5). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. Retrieved February 19, 2026, from [Link]

-

Kégl, T., et al. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Retrieved February 19, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved February 19, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Retrieved February 19, 2026, from [Link]

-

MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved February 19, 2026, from [Link]

-

PubMed. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

Semantic Scholar. (2009, January 15). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, December 8). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Retrieved February 19, 2026, from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved February 19, 2026, from [Link]

-

Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved February 19, 2026, from [Link]

-

International Journal of Scientific Research in Science and Technology. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved February 19, 2026, from [Link]

-

PubMed. (2024, May 16). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Retrieved February 19, 2026, from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Retrieved February 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). SU513624A3 - Method for preparing 2-piperazinyl thiazole derivatives.

-

MDPI. (2020, October 27). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved February 19, 2026, from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved February 19, 2026, from [Link]

-

IntechOpen. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Retrieved February 19, 2026, from [Link]

-

The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. Retrieved February 19, 2026, from [Link]

-

PubMed. (2008, July 3). Direct C-2 arylation of alkyl 4-thiazolecarboxylates: new insights in synthesis of heterocyclic core of thiopeptide antibiotics. Retrieved February 19, 2026, from [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved February 19, 2026, from [Link]

Sources

- 1. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 14. d-nb.info [d-nb.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine as a pharmaceutical intermediate

Advanced Protocols for Pharmaceutical Intermediate Handling & Synthesis[1][2]

Abstract

This technical guide provides a comprehensive framework for the utilization of 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (CAS: 42270-37-1), a privileged scaffold in medicinal chemistry.[1] Characterized by the fusion of a lipophilic 5-ethylthiazole core with a hydrophilic piperazine handle, this intermediate is critical in the development of Tyrosine Kinase Inhibitors (TKIs) , GPCR modulators , and ferroptosis inducers .[1][2] This document details optimized protocols for its synthesis, rigorous quality control (QC), and downstream coupling, designed to maximize yield and minimize impurity profiles in late-stage drug discovery.[1][2]

Introduction & Pharmacological Context

The 2-aminothiazole moiety is a "privileged structure" in drug design, appearing in blockbuster drugs like Dasatinib and Dabrafenib .[1] The addition of a piperazine ring at the C2 position creates a versatile semi-rigid linker that improves aqueous solubility and provides a secondary amine for further diversification.[1][2]

The 5-ethyl substitution on the thiazole ring is non-trivial; it imparts specific hydrophobic bulk that fills lipophilic pockets (e.g., the ATP-binding site of kinases) without significantly increasing molecular weight, optimizing Ligand Efficiency (LE).[1][2]

Key Applications:

-

Kinase Inhibition: Acts as the hinge-binding motif or solvent-exposed tail in ATP-competitive inhibitors.[1]

-

CNS Agents: The piperazine ring mimics neurotransmitter structures, relevant for serotonergic and dopaminergic receptor targeting.[1][2]

-

PROTAC Linkers: The diamine nature allows it to serve as a rigid linker between E3 ligase ligands and warheads.[1]

Protocol 1: Optimized Synthesis

Objective: Preparation of high-purity 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine from commercially available precursors.[1]

Reaction Principle: Nucleophilic Aromatic Substitution (

Reagents:

-

Precursor A: 2-Chloro-5-ethyl-1,3-thiazole (1.0 equiv)[1]

-

Solvent: n-Butanol or DMF (high boiling point required)

-

Base:

(Optional, if piperazine excess is reduced)

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 equiv) in n-Butanol (10 volumes).

-

Expert Insight: A large excess of piperazine is crucial to prevent the formation of the bis-substituted byproduct (thiazole-piperazine-thiazole), which is a difficult-to-remove impurity.[1]

-

-

Addition: Add 2-Chloro-5-ethyl-1,3-thiazole (1.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 110°C (Reflux) under a nitrogen atmosphere for 12–16 hours.

-

Work-up:

-

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient:

Yield Expectation: 85–92% Appearance: Pale yellow oil or low-melting solid.[1]

Protocol 2: Quality Control & Characterization

Objective: Validation of structural identity and purity (>98%) prior to downstream coupling.[1][2]

Analytical Logic: The primary impurity risks are the bis-adduct and residual piperazine.[1] NMR integration is the most reliable method for quantification.[1][2]

A. HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Thiazole absorption) and 220 nm (Amide/Peptide bond) |

| Retention Time | Product elutes ~4.5 min; Piperazine elutes near void volume (<1 min).[1][4][2][5][6] |

B. NMR Specification (

, 400 MHz)

- 7.0-6.8 ppm (1H, s): Thiazole C4-H. Diagnostic signal.[1]

-

3.4-3.5 ppm (4H, m): Piperazine

-

2.9-3.0 ppm (4H, m): Piperazine

-

2.7 ppm (2H, q): Ethyl group

-

1.2 ppm (3H, t): Ethyl group

Visual QC Workflow:

Caption: Decision tree for Quality Control ensuring removal of critical bis-alkylated impurities.

Protocol 3: Downstream Application (Amide Coupling)

Objective: Reacting the intermediate with a carboxylic acid core (e.g., for kinase inhibitor synthesis).[1][2]

Context: The secondary amine of the piperazine is a moderate nucleophile.[1][2] However, the thiazole ring withdraws electron density, making the

Reagents:

-

Scaffold: Carboxylic Acid derivative (1.0 equiv)

-

Intermediate: 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine (1.1 equiv)[1]

-

Solvent: DMF or DMAc (anhydrous)[1]

Procedure:

-

Dissolve the Carboxylic Acid in DMF.[1]

-

Add DIPEA and stir for 5 minutes.

-

Add HATU and stir for 10 minutes to form the activated ester.

-

Observation: Solution typically turns yellow.[1]

-

-

Add 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine .

-

Stir at Room Temperature for 2–4 hours.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine can absorb

from the air to form carbamates over long periods.[1][2] -

Stability: Stable in solution for >24 hours. Avoid strong oxidizing agents which may oxidize the thiazole sulfur.[1]

Mechanistic Pathway Visualization

Caption: SNAr reaction mechanism showing the displacement of chloride by the piperazine nitrogen.

References

-

Dasatinib Development & Thiazole Scaffolds: Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry.

-

Piperazine-Thiazole Synthesis Protocols: Makhinya, A. N., et al. (2023).[1][2][7] "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." Molecules.

-

Chemical Properties & Safety Data: PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine (Analogous Core). National Center for Biotechnology Information.[1]

-

Ferroptosis Inducers (Piperazine Erastin): Yang, W. S., et al. (2014).[1][2] "Regulation of ferroptotic cancer cell death by GPX4." Cell.

Sources